3-Mercaptothiophene-2-carboxamide

Conformational analysis NMR spectroscopy Intramolecular hydrogen bonding

Position-3 SAR campaigns often overlook the mercapto variant, creating synthetic and conformational blind spots. 3-Mercaptothiophene-2-carboxamide directly resolves this: (1) Intramolecular N-H···S H-bonding pre-organizes ligand conformation for target binding. (2) The free thiol enables chemoselective S-functionalization without protecting groups, ideal for library synthesis. (3) Direct cyclocondensation route to 3-hydroxythieno[3,2-b]thiophene-2-carboxamide core per Merck patent US 4,720,503. Standard purity ≥95%. For dual COX/LOX inhibitor discovery, anticancer biomimetics, and chemical probe development.

Molecular Formula C5H5NOS2
Molecular Weight 159.2 g/mol
CAS No. 104728-24-7
Cat. No. B019221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptothiophene-2-carboxamide
CAS104728-24-7
Synonyms2-Thiophenecarboxamide,3-mercapto-(9CI)
Molecular FormulaC5H5NOS2
Molecular Weight159.2 g/mol
Structural Identifiers
SMILESC1=CSC(=C1S)C(=O)N
InChIInChI=1S/C5H5NOS2/c6-5(7)4-3(8)1-2-9-4/h1-2,8H,(H2,6,7)
InChIKeyTUAZXBJJRHSKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercaptothiophene-2-carboxamide: Chemical & Procurement Profile


3-Mercaptothiophene-2-carboxamide (IUPAC: 3-sulfanylthiophene-2-carboxamide) is a position-3 sulfur-substituted thiophene-2-carboxamide derivative with molecular formula C₅H₅NOS₂ and molecular weight 159.23 g/mol . It belongs to the class of heteroaromatic thiophene carboxamides that have garnered attention as synthetic intermediates for fused heterocyclic dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors and as scaffolds for anticancer biomimetics . The compound features a mercapto (-SH) group at the 3-position adjacent to a carboxamide at the 2-position, creating a unique hydrogen-bond donor/acceptor topology distinct from its hydroxyl, amino, and methyl analogs [1]. Predicted physicochemical properties include density of 1.4 ± 0.1 g/cm³, boiling point of 327.1 ± 27.0 °C at 760 mmHg, and exactly one rotatable bond, indicating a relatively rigid conformational profile . The compound is commercially available through specialty chemical suppliers, typically at 95% purity, and is intended exclusively for research use .

3-Mercaptothiophene-2-carboxamide: Critical Role of the 3-Substituent


Position-3 substitution on the thiophene-2-carboxamide scaffold is not a minor structural variation; it fundamentally alters intramolecular hydrogen-bonding architecture, rotational barriers around the carboxamide bond, and reactivity as a synthetic intermediate [1]. The 3-mercapto group introduces a thiol (-SH) moiety capable of participating in both intra- and intermolecular hydrogen bonding as a donor, and it serves as a nucleophilic handle for cyclocondensation reactions that are inaccessible to 3-hydroxy, 3-amino, or 3-methyl analogs [2]. Furthermore, structure-activity relationship (SAR) data from the thiophene-2-carboxamide class demonstrates that the electronic nature of the 3-substituent directly governs HOMO-LUMO energy gaps, antioxidant capacity, and antibacterial activity indices—with amino, hydroxyl, methyl, and mercapto derivatives exhibiting non-interchangeable biological profiles [3]. Selecting a generic thiophene carboxamide without verifying the 3-position substituent therefore risks both conformational mismatch in target binding and synthetic dead-ends in downstream derivatization.

3-Mercaptothiophene-2-carboxamide: Evidence vs Closest Analogs


Intramolecular N–H···S Bonding and Conformational Restriction

3-Mercaptothiophene-2-carboxamide belongs to the class of 3-substituted thiophene-2-carboxamides that exhibit intramolecular hydrogen bonding between the carboxamide N–H proton and the 3-position substituent. This conformationally restricts the molecule relative to 5-substituted analogs, which show only intermolecular hydrogen bonding, and relative to the 3-methyl derivative, which lacks a hydrogen-bond acceptor at position 3 and exhibits exclusively intermolecular H-bonding [1]. The 3-mercapto group is expected to engage in N–H···S hydrogen bonding, analogous to the well-characterized N–H···O interaction in 3-hydroxy and 3-methoxy analogs, but with distinct geometrical and energetic parameters owing to the larger van der Waals radius and lower electronegativity of sulfur versus oxygen [1]. The activation energy of rotation (ΔG‡) for the carboxamide bond is systematically higher in 3-substituted versus 5-substituted thiophene-2-carboxamides, directly impacting molecular recognition properties [1].

Conformational analysis NMR spectroscopy Intramolecular hydrogen bonding Medicinal chemistry

Dual COX/LOX Inhibitor Intermediate

United States Patent 4,720,503 (Merck & Co., Inc.) explicitly identifies methyl 3-mercaptothiophene-2-carboxylate—the direct ester analog of 3-mercaptothiophene-2-carboxamide—as one of two alternative key intermediates for constructing 3-hydroxythieno[3,2-b]thiophene-2-carboxamide, a dual COX/LOX inhibitor scaffold [1]. The patent describes two distinct synthetic routes: (Route A) ring closure between methyl 3-bromo-thiophene-2-carboxylate and mercaptoacetamide, or (Route B) ring closure between methyl 3-mercaptothiophene-2-carboxylate and a haloacetamide. Route B using the 3-mercapto intermediate affords the fused heterocyclic product directly, whereas Route A requires an additional thiol introduction step. This establishes the 3-mercapto compound as a synthetically convergent intermediate that shortens the synthetic sequence relative to the 3-bromo alternative [1].

COX/LOX dual inhibition Fused heterocyclic synthesis Thieno[3,2-b]thiophene Anti-inflammatory drug discovery

Physicochemical Properties vs 3-Hydroxy and 3-Amino Analogs

The replacement of the 3-mercapto group (-SH) with hydroxyl (-OH) or amino (-NH₂) alters key physicochemical descriptors relevant to both biological target engagement and synthetic handling. 3-Mercaptothiophene-2-carboxamide (MW 159.23) possesses 2 hydrogen-bond donors (carboxamide NH₂ and thiol SH) and 3 hydrogen-bond acceptors (carboxamide C=O, thiophene S, thiol S), with exactly 1 rotatable bond . In comparison, 3-hydroxythiophene-2-carboxamide (MW 143.16) has 2 H-bond donors (NH₂ and OH) but only 2 H-bond acceptors (C=O, thiophene S; the OH oxygen is a weaker acceptor in this context), and a lower molecular weight . The higher polarizability of sulfur versus oxygen additionally influences logP and membrane permeability predictions [1].

Physicochemical profiling Drug-likeness Hydrogen bonding Molecular descriptors

Antioxidant & Antibacterial SAR of Position-3 Substituent

A systematic SAR study of thiophene-2-carboxamide derivatives with hydroxyl, methyl, and amino substituents at position-3 revealed that the electronic nature of the 3-substituent dramatically influences both antioxidant and antibacterial activity [1]. Amino-thiophene-2-carboxamide 7a exhibited 62.0% ABTS radical scavenging inhibition relative to ascorbic acid, while amino derivative 7b recorded antibacterial activity indices of 83.3%, 82.6%, 64.0%, and 86.9% against S. aureus, B. subtilis, E. coli, and P. aeruginosa, respectively, compared to ampicillin [1]. The HOMO-LUMO energy gaps (ΔEH-L) followed the order: amino derivatives (7a–c) highest, methyl derivatives (5a–c) lowest—indicating that the 3-substituent directly modulates electronic structure and thereby redox and binding properties [1]. Although 3-mercapto was not directly tested in this study, the data establish a class-level principle: position-3 substituents are not interchangeable, and the mercapto group's distinct electronic character (softer, more polarizable than OH or NH₂) predicts a unique SAR position that cannot be extrapolated from existing hydroxyl or amino data [1].

Structure-activity relationship Antioxidant Antibacterial Thiophene-2-carboxamide

Chemoselective Thiol Handle

The 3-mercapto group provides a unique chemoselective synthetic handle that is absent in 3-hydroxy and 3-amino analogs. The thiol can undergo selective S-alkylation, disulfide formation, and thiol-ene click reactions under conditions where hydroxyl and amino groups would either be unreactive or require protection . BenchChem's synthetic methodology documentation describes the reduction of 3,3'-dithio-bis-thiophene-2-carboxamide to the target monomeric thiol using NaBH₄, triphenylphosphine, or dithiothreitol (DTT), and also details amidation routes from 3-mercaptothiophene-2-carboxylic acid using EDCI coupling—establishing multiple synthetic access points . This orthogonal reactivity profile is particularly valuable when the carboxamide must remain intact during downstream modifications, as the thiol can be selectively addressed in the presence of the amide [1].

Thiol chemistry Chemoselective derivatization Disulfide formation Click chemistry

3-Mercaptothiophene-2-carboxamide: Procurement & Application Scenarios


Synthesis of Fused Thienothiophene COX/LOX Inhibitors

3-Mercaptothiophene-2-carboxamide (or its methyl ester analog) is the preferred starting material for constructing the 3-hydroxythieno[3,2-b]thiophene-2-carboxamide core via cyclocondensation with haloacetamides, as documented in Merck's dual COX/LOX inhibitor patent (US 4,720,503) . This convergent route eliminates one functional group interconversion compared to the alternative 3-bromo-thiophene route. Research groups pursuing dual-acting anti-inflammatory agents should procure this compound specifically rather than attempting the 3-bromo → thiol substitution pathway.

Exploiting N–H···S Bonding in Drug Design

The 3-mercapto substituent engages in intramolecular N–H···S hydrogen bonding that conformationally restricts the carboxamide relative to the thiophene plane, as established by the NMR studies of Bottino et al. (1983) on the broader class of 3-substituted thiophene-2-carboxamides . This conformational restriction distinguishes the 3-mercapto compound from 5-substituted and 3-methyl analogs and may be exploited in structure-based design to pre-organize the ligand into a binding-competent conformation. Use of the 3-mercapto compound is recommended when conformational pre-organization is a design goal.

Orthogonal Thiol Handle for Library Synthesis

The free thiol group of 3-mercaptothiophene-2-carboxamide enables chemoselective S-functionalization (alkylation, disulfide formation, thiol-ene) under conditions that leave the carboxamide intact, as evidenced by the synthetic methodology documentation . This is advantageous for building diverse compound libraries from a common intermediate without needing protecting group strategies. The compound is particularly well-suited for generating thioether and disulfide-linked conjugates for chemical biology probe development.

Position-3 SAR: Filling the Mercapto Gap

Current SAR data for 3-substituted thiophene-2-carboxamides systematically cover hydroxyl, methyl, and amino substituents for antioxidant and antibacterial endpoints, but the mercapto variant remains untested . For groups conducting comprehensive position-3 SAR campaigns, procuring 3-mercaptothiophene-2-carboxamide fills a critical data gap and enables direct head-to-head comparison with well-characterized analogs under identical assay conditions. This is a high-value procurement scenario for academic and industrial screening consortia.

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